N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a chemical compound with the molecular formula . It is classified as a quinazoline derivative, which is a bicyclic compound formed by the fusion of benzene and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against bacterial infections and cancer.
The compound is derived from quinazoline, a class of compounds known for their diverse pharmacological properties. N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine has been explored for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogenic bacterium known for its resistance to antibiotics. Its classification falls under the category of bioactive compounds with potential therapeutic applications in infectious diseases and oncology.
The synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with pyrrolidine. One common method employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve the desired product efficiently.
The molecular structure of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine features a pyrrolidine ring attached to the quinazoline moiety at the 4-amino position. The compound's three-dimensional conformation plays a crucial role in its biological activity.
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine undergoes various chemical transformations, including:
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine exhibits its biological effects primarily through the inhibition of quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize this compound's structure and confirm its purity.
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine has several potential applications:
The strategic disconnection of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine reveals two primary synthons: a functionalized quinazoline core and a stereodefined pyrrolidine fragment. Retrosynthetically, the C-N bond connecting the pyrrolidine nitrogen to the quinazoline C4 position is cleaved, yielding 4-chloroquinazoline and (R)-3-aminopyrrolidine as key building blocks [9]. Alternative pathways involve late-stage functionalization of preassembled quinazoline-pyrrolidine hybrids via cross-coupling or C-H activation, though this risks compromising stereochemical integrity. The quinazoline component typically derives from anthranilic acid or 2-aminobenzonitrile precursors through cyclocondensation, while the enantiopure pyrrolidine moiety originates from chiral pool sources (e.g., L-proline) or asymmetric synthesis [6] [9]. This disconnection strategy prioritizes stereocontrol at the pyrrolidine C3 position early in the synthesis, minimizing racemization risks during subsequent steps.
Table 1: Retrosynthetic Pathways for N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
Disconnection Site | Synthons Generated | Key Challenges | Strategic Advantages |
---|---|---|---|
N-Pyrrolidine/Quinazoline | 4-Chloroquinazoline + (R)-3-Aminopyrrolidine | Epimerization risk during coupling | Modularity; late-stage diversification |
Pyrrolidine C-N Bond | Quinazoline-4-amine + (R)-3-Halopyrrolidine | Low nucleophilicity of quinazoline-4-amine | Early stereocontrol establishment |
Quinazoline C4-N Bond | 4-Aminoquinazoline + (R)-Pyrrolidin-3-ol | Requires activating group at C3 alcohol | Enables alternative coupling reagents |
Preserving the (R)-configuration at the pyrrolidine C3-position is critical for biological efficacy and is achieved through multiple asymmetric strategies:
Quinazoline core modification precedes pyrrolidine coupling to enable C2, C5, C6, and C7 functionalization:
Table 2: Cross-Coupling Strategies for Quinazoline Core Diversification
Position Modified | Reaction Type | Conditions | Representative Products | Yield (%) |
---|---|---|---|---|
C6/C7 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, CPME/H₂O, 80°C | 6-Arylquinazolines | 78–92 |
C5 | Directed C-H Borylation | Ir(OMe)(cod)₂/dtbbpy, B₂pin₂, THF, 100°C | 5-Borylquinazolines | 65–75 |
C2 | Nucleophilic Substitution | RNH₂, 2-MeTHF, μW 150°C, 10 min | 2-Aminoquinazolines | 85–95 |
C4 | Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, (R)-3-N-Boc-aminopyrrolidine, tBuONa, dioxane | N-[(R)-Pyrrolidin-3-yl]quinazolin-4-amines | 70–88 |
Solvent-free techniques minimize waste and enhance efficiency during intermediate purification:
SAR-driven optimization focuses on three key structural domains:
Table 3: SAR Trends in Pyrrolidine-Quinazoline Hybrids
Structural Modification | Biological Impact | Mechanistic Insight | Optimal Group |
---|---|---|---|
Pyrrolidine C3 Stereochemistry | (R) > (S) by 10–100x in kinase inhibition | (R)-NH forms H-bond with kinase Asp96 | (R)-configuration |
Quinazoline C6 Substituent | Aryl/CN > OCH₃ > H (potency) | Hydrophobic interaction with allosteric pocket | 4-Fluorophenyl, CN |
Quinazoline C2 Position | NHCH₃ > Cl > H (solubility vs. potency) | H-bond donation to backbone carbonyl | Methylamino |
Pyrrolidine N1 Substitution | Acetyl ≈ H > Methyl (metabolic stability) | N-Methyl reduces membrane permeability | Acetyl, H |
Computational modeling validates these trends: Molecular dynamics simulations (NAMD software) reveal that C6-aryl groups stabilize the quinazoline in CK1δ’s ATP-binding pocket via π-stacking with Phe67, while N-acetylpyrrolidine forms water-mediated hydrogen bonds with Lys38 [10]. These insights direct synthesis toward hybrids with balanced potency and drug-like properties.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1